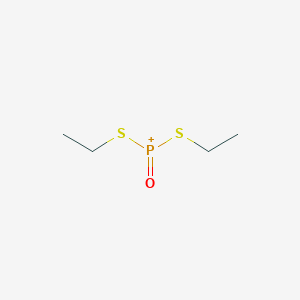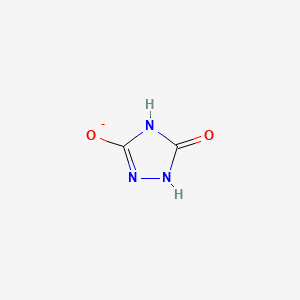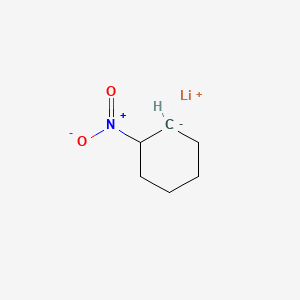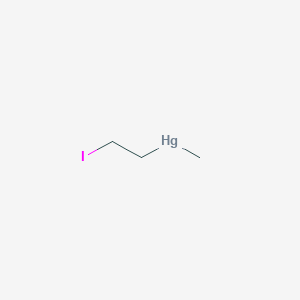
(2-Iodoethyl)(methyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodoethyl)(methyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a methyl group and a 2-iodoethyl group Organomercury compounds are known for their significant toxicity and environmental impact
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethyl)(methyl)mercury typically involves the reaction of methylmercury chloride with ethylene iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction can be represented as follows:
CH3HgCl+C2H4I2→CH3HgC2H4I+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of the reactants and products. The use of automated systems and closed reactors is common to minimize human exposure.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodoethyl)(methyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and stannous chloride are used.
Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Mercury(II) iodide and other mercury(II) compounds.
Reduction: Elemental mercury and methylmercury.
Substitution: Various organomercury halides depending on the substituent used.
Applications De Recherche Scientifique
(2-Iodoethyl)(methyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in radiotherapy and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Iodoethyl)(methyl)mercury involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. It also interferes with cellular signaling pathways and induces oxidative stress, leading to cell damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Similar in structure but lacks the 2-iodoethyl group.
Ethylmercury: Contains an ethyl group instead of a methyl group.
Phenylmercury: Contains a phenyl group instead of an alkyl group.
Uniqueness
(2-Iodoethyl)(methyl)mercury is unique due to the presence of both a methyl group and a 2-iodoethyl group, which confer distinct chemical properties and reactivity. This makes it suitable for specific applications that other organomercury compounds may not be able to fulfill.
Propriétés
Numéro CAS |
183428-22-0 |
|---|---|
Formule moléculaire |
C3H7HgI |
Poids moléculaire |
370.58 g/mol |
Nom IUPAC |
2-iodoethyl(methyl)mercury |
InChI |
InChI=1S/C2H4I.CH3.Hg/c1-2-3;;/h1-2H2;1H3; |
Clé InChI |
UNYCYAXAYZIRNL-UHFFFAOYSA-N |
SMILES canonique |
C[Hg]CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
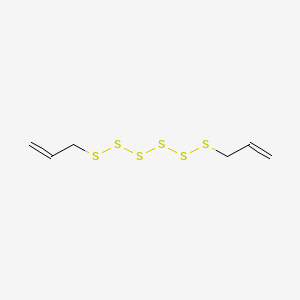
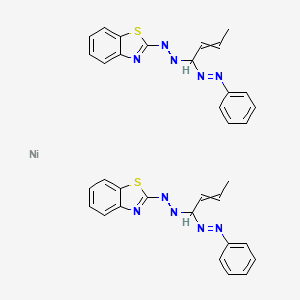

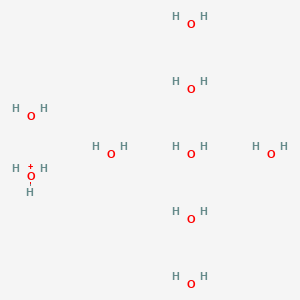
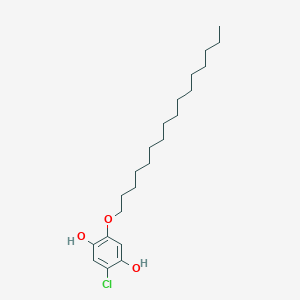
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)


![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
